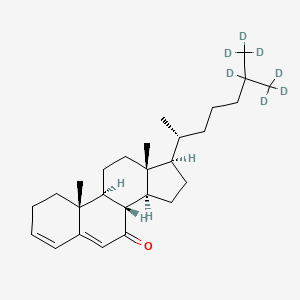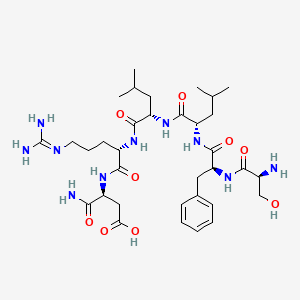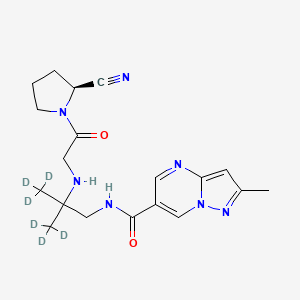
Chlormadinone acetate-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlormadinone acetate-d6 is a deuterated form of chlormadinone acetate, a synthetic progestin and antiandrogen. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is known for its high contraceptive efficacy and is often used in combination with estrogen for birth control .
準備方法
The synthesis of chlormadinone acetate-d6 involves several steps, starting from the basic steroid structure. The key steps include chlorination, acetylation, and deuteration. The reaction conditions typically involve the use of reagents such as thionyl chloride for chlorination, acetic anhydride for acetylation, and deuterium oxide for deuteration. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Chlormadinone acetate-d6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce this compound, resulting in reduced forms of the compound.
科学的研究の応用
Chlormadinone acetate-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of chlormadinone acetate in various samples.
Biology: Employed in studies investigating the effects of progestins on cellular processes and gene expression.
Medicine: Used in pharmacokinetic studies to understand the metabolism and bioavailability of chlormadinone acetate.
Industry: Applied in the development of new contraceptive formulations and hormone replacement therapies
作用機序
Chlormadinone acetate-d6 exerts its effects by binding to progesterone and androgen receptors. As a progestin, it mimics the action of natural progesterone, regulating the menstrual cycle and maintaining pregnancy. As an antiandrogen, it inhibits the action of androgens by blocking their receptors, which is useful in treating conditions like acne and hirsutism. The molecular targets and pathways involved include the progesterone receptor and androgen receptor signaling pathways .
類似化合物との比較
Chlormadinone acetate-d6 is compared with other similar compounds such as:
Norethisterone: Another synthetic progestin used in hormonal contraceptives.
Norgestrel: A progestin used in combination with estrogen for birth control.
Medroxyprogesterone acetate: A progestin used in hormone replacement therapy and contraceptives. This compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research
特性
分子式 |
C23H29ClO4 |
|---|---|
分子量 |
411.0 g/mol |
IUPAC名 |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-2,2,4-trideuterio-10,13-dimethyl-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1/i2D3,5D2,11D |
InChIキー |
QMBJSIBWORFWQT-QJOXPKARSA-N |
異性体SMILES |
[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C)OC(=O)C([2H])([2H])[2H])Cl |
正規SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[4-[(1S,13S)-3-amino-7-chloro-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-15-yl]butyl]triazol-4-yl]-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B12418249.png)
![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)
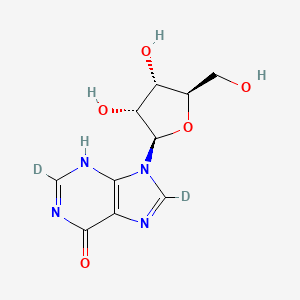
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)
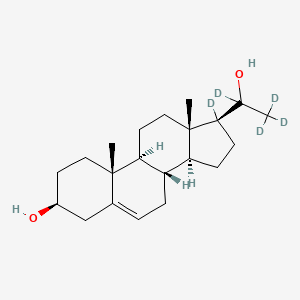
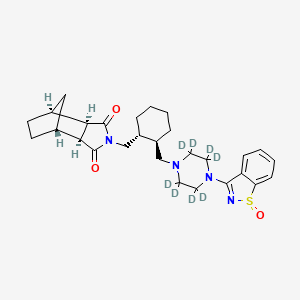


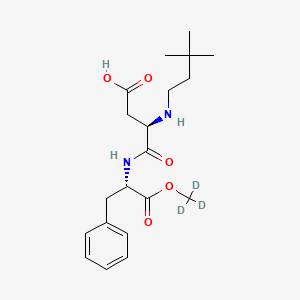
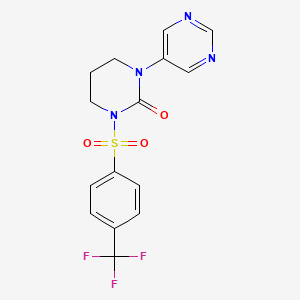
![3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
